molecular formula C21H16N4O6 B11554512 4-nitro-N'-[(E)-{2-[(2-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide

4-nitro-N'-[(E)-{2-[(2-nitrobenzyl)oxy]phenyl}methylidene]benzohydrazide

Cat. No.: B11554512
M. Wt: 420.4 g/mol
InChI Key: YGDXHMXHFGXYBW-LPYMAVHISA-N
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Description

4-NITRO-N’-[(E)-{2-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of nitro groups and a methoxyphenyl moiety, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-NITRO-N’-[(E)-{2-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 4-nitrobenzohydrazide with an aldehyde or ketone containing the 2-nitrophenylmethoxy group. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N’-[(E)-{2-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The hydrazide moiety can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: Formation of corresponding amines.

    Oxidation: Formation of carboxylic acids.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

4-NITRO-N’-[(E)-{2-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-NITRO-N’-[(E)-{2-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxyphenyl moiety may also contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzohydrazide: Lacks the methoxyphenyl group, resulting in different chemical properties and reactivity.

    2-Nitrophenylmethoxybenzaldehyde: Contains the methoxyphenyl group but lacks the hydrazide moiety.

    4-Nitro-N’-[(E)-{2-[(2-Nitrophenyl)Methoxy]Phenyl}Methylidene]Hydrazine: Similar structure but with a hydrazine moiety instead of a hydrazide.

Uniqueness

4-NITRO-N’-[(E)-{2-[(2-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of both nitro and methoxyphenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16N4O6

Molecular Weight

420.4 g/mol

IUPAC Name

4-nitro-N-[(E)-[2-[(2-nitrophenyl)methoxy]phenyl]methylideneamino]benzamide

InChI

InChI=1S/C21H16N4O6/c26-21(15-9-11-18(12-10-15)24(27)28)23-22-13-16-5-2-4-8-20(16)31-14-17-6-1-3-7-19(17)25(29)30/h1-13H,14H2,(H,23,26)/b22-13+

InChI Key

YGDXHMXHFGXYBW-LPYMAVHISA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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